molecular formula C20H13ClF3N3S B2598927 2-(3-CHLOROPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE CAS No. 1223930-78-6

2-(3-CHLOROPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2598927
CAS No.: 1223930-78-6
M. Wt: 419.85
InChI Key: IGWWXIIVYANRPU-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 3-chlorophenyl group and at position 4 with a benzylsulfanyl group bearing a 3-(trifluoromethyl)phenyl moiety. The chlorine atom at the 3-position of the phenyl ring enhances electron-withdrawing effects, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, traits critical for drug-like properties .

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3S/c21-16-6-2-4-14(10-16)17-11-18-19(25-7-8-27(18)26-17)28-12-13-3-1-5-15(9-13)20(22,23)24/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWWXIIVYANRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and the introduction of the substituent groups. One common approach is to start with the synthesis of the pyrazolo[1,5-a]pyrazine core through cyclization reactions. The 3-chlorophenyl group and the 3-(trifluoromethyl)phenylmethylsulfanyl group are then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The scalability of the synthesis process is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLOROPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups on the aromatic rings .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that pyrazole derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines, particularly those resistant to conventional therapies. For example, studies have shown that similar pyrazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Anti-inflammatory Effects
    • Pyrazole derivatives are known for their anti-inflammatory properties. The compound's structure suggests potential interactions with inflammatory mediators, making it a candidate for treating inflammatory diseases. Case studies have demonstrated that similar compounds can reduce inflammation markers in animal models .
  • Antimicrobial Activity
    • There is growing interest in the antimicrobial properties of pyrazole derivatives. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities, potentially useful in developing new antibiotics or antifungal agents .

Synthesis and Characterization

The synthesis of 2-(3-chlorophenyl)-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the trifluoromethyl and chlorophenyl groups via electrophilic aromatic substitution.
  • Sulfur incorporation through thiol or thioether formation.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

  • Case Study on Anticancer Properties
    • A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, for their anticancer activity against breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a promising therapeutic index for further development .
  • Case Study on Anti-inflammatory Effects
    • In an experimental model of arthritis, a related pyrazole compound was shown to decrease paw swelling and inflammatory cytokine levels significantly. This suggests that 2-(3-chlorophenyl)-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine may have similar therapeutic potential in inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound : 2-(3-Chlorophenyl)-4-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 3-Chlorophenyl 3-(Trifluoromethyl)benzylsulfanyl ~417.8 (estimated) Not explicitly stated; likely kinase/PI3K inhibition based on analogs
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl Methylsulfanylphenyl acetamide ~514.2 (ESI-MS) Unknown; acetamide group may enhance solubility
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 3-Chloro-4-ethoxyphenyl 3-Fluorobenzylsulfanyl ~440.9 (estimated) Ethoxy group may improve bioavailability
3-(4-Chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidinone 4-Chlorophenyl, 2-methyl p-Methylbenzylsulfanyl ~439.9 (exact) Pyrimidinone core; potential kinase inhibition
2-[4-[(4-Chlorophenyl)methyl]-1-piperazinyl]-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine Piperazinyl-chlorophenyl 3-Trifluoromethylphenyl 496.9 (exact) PI3Kβ inhibition; trifluoromethyl enhances potency

Key Observations:

Substituent Effects: Chlorophenyl Position: The 3-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to 4-chlorophenyl analogs (e.g., ). Trifluoromethyl vs. Fluorine: The 3-(trifluoromethyl)benzylsulfanyl group in the target compound likely enhances metabolic stability compared to 3-fluorobenzylsulfanyl in . Core Variations: Pyrazolo-pyrazines (target compound) vs.

Synthetic Efficiency :

  • Yields for analogous thiazole-piperazine derivatives (89–93%) suggest robust synthetic routes for sulfanyl-containing heterocycles .

Biological Activity

The compound 2-(3-chlorophenyl)-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanylpyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, enzymatic inhibition, and other pharmacological effects.

Chemical Structure

The structure of the compound features a pyrazolo[1,5-a]pyrazine core with specific substituents that enhance its biological activity. The presence of a trifluoromethyl group and a sulfanyl moiety are particularly significant in modulating its pharmacological properties.

Anticancer Activity

Numerous studies have demonstrated the potential of pyrazolo derivatives in cancer therapy. For instance, compounds within this family have shown promising results against various cancer cell lines.

Case Study: Anticancer Effects

In a recent study evaluating the anticancer activity of related pyrazolo compounds, it was found that several derivatives exhibited strong cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The MTT assay indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways (caspase 3/7, 8, and 9) .

Enzymatic Inhibition

The biological activity of pyrazolo compounds often extends to their ability to inhibit key enzymes involved in cancer progression and inflammation.

Enzyme Activity Table

CompoundTarget EnzymeIC50 (µM)Effect
2ac-Met0.005Potent inhibitor
3bNF-κB<50Anti-inflammatory
4aDPPH0.0227Antioxidant activity

Other Biological Activities

Beyond anticancer effects, compounds similar to 2-(3-chlorophenyl)-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanylpyrazino have been investigated for various pharmacological activities:

  • Antioxidant Activity : Many pyrazolo derivatives exhibit significant free radical scavenging abilities.
  • Anti-inflammatory Effects : Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and pathways such as NF-κB/AP-1 .
  • Antimicrobial Properties : Some studies report efficacy against bacterial strains like E. coli and S. aureus .

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Apoptosis Induction : Activation of apoptotic pathways through caspase cascades is a common mechanism.
  • Enzyme Modulation : Inhibition of kinases like c-Met plays a crucial role in preventing tumor growth and metastasis.
  • Reactive Oxygen Species (ROS) Regulation : Compounds may enhance ROS production leading to oxidative stress in cancer cells.

Q & A

Q. What experimental methods are recommended for structural characterization of this compound?

Answer: Structural elucidation requires a multi-technique approach:

  • Single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsion angles, as demonstrated for analogous pyrazolo-pyrimidine derivatives .
  • ¹H-NMR and LC-MS confirm functional groups and molecular weight, with integration ratios aiding in substituent identification (e.g., trifluoromethyl and chlorophenyl groups) .
  • Elemental analysis validates purity and empirical formula accuracy .

Q. How can researchers optimize the synthesis of this compound?

Answer: Synthesis optimization involves:

  • Reagent selection : Use coupling agents like EDCI/HOBt for sulfanyl group incorporation, balancing reactivity and steric hindrance from the trifluoromethylphenyl moiety .
  • Temperature control : Maintain 0–5°C during thiol-thioether bond formation to minimize side reactions .
  • Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts, followed by recrystallization for high purity (>95%) .

Q. What methodologies are used to assess its pharmacological activity?

Answer:

  • In vitro assays : Screen for kinase inhibition (e.g., JAK2 or PI3K) using fluorescence-based ATP competition assays .
  • ADME profiling : Evaluate metabolic stability via liver microsome incubations and permeability using Caco-2 cell monolayers .
  • Molecular docking : Compare binding poses with known inhibitors using AutoDock Vina to prioritize targets .

Advanced Research Questions

Q. How should environmental fate studies be designed to evaluate this compound’s persistence?

Answer: Follow a tiered framework:

Laboratory studies :

  • Measure hydrolysis half-life (pH 7.4 buffer, 25°C) and photodegradation under simulated sunlight .
  • Assess soil adsorption coefficients (Kd) using batch equilibrium tests .

Modeling : Predict bioaccumulation potential via quantitative structure-activity relationships (QSARs) .

Field monitoring : Track degradation products in water/sediment systems over 12 months using LC-MS/MS .

Q. How can conflicting data in activity studies be resolved?

Answer:

  • Theoretical alignment : Reconcile discrepancies using structure-activity relationship (SAR) models. For example, inconsistent kinase inhibition may arise from conformational flexibility; MD simulations (>100 ns) can identify dominant binding modes .
  • Multi-method validation : Cross-validate IC50 values via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Contextual analysis : Compare experimental conditions (e.g., ATP concentration in kinase assays) to identify protocol-driven variability .

Q. What advanced techniques elucidate its interactions with biological targets?

Answer:

  • Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution, particularly for flexible regions like the pyrazine ring .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic driving forces .
  • HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) : Map conformational changes in target proteins upon compound binding .

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